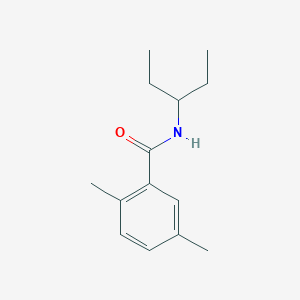
N-(1-ethylpropyl)-2,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethylpropyl)-2,5-dimethylbenzamide, also known as DEET, is a synthetic chemical compound that has been widely used as an insect repellent for over 60 years. It was first developed by the United States Army in the 1940s and has since become the most commonly used insect repellent in the world. DEET is known for its effectiveness in repelling a wide range of insects, including mosquitoes, ticks, and flies. In
Wirkmechanismus
The exact mechanism of action of N-(1-ethylpropyl)-2,5-dimethylbenzamide is not fully understood. However, it is believed that N-(1-ethylpropyl)-2,5-dimethylbenzamide works by interfering with the insect's ability to detect human hosts. N-(1-ethylpropyl)-2,5-dimethylbenzamide is thought to mask the scent of human skin and make it more difficult for insects to locate their prey. N-(1-ethylpropyl)-2,5-dimethylbenzamide may also interfere with the insect's ability to detect carbon dioxide, which is a major attractant for many insects.
Biochemical and Physiological Effects:
N-(1-ethylpropyl)-2,5-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to be absorbed through the skin and into the bloodstream, although the levels of absorption are generally low. N-(1-ethylpropyl)-2,5-dimethylbenzamide has also been shown to have some neurotoxic effects, although these effects are generally mild and reversible.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-ethylpropyl)-2,5-dimethylbenzamide is widely used in laboratory experiments to study the behavior and physiology of insects. It is particularly useful for studying the effects of insect repellents on the behavior of insects. However, there are some limitations to the use of N-(1-ethylpropyl)-2,5-dimethylbenzamide in lab experiments. For example, N-(1-ethylpropyl)-2,5-dimethylbenzamide can be toxic to some species of insects, which can make it difficult to use in experiments involving these species.
Zukünftige Richtungen
There are a number of future directions for research on N-(1-ethylpropyl)-2,5-dimethylbenzamide. One area of research is the development of new insect repellents that are more effective and less toxic than N-(1-ethylpropyl)-2,5-dimethylbenzamide. Another area of research is the study of the ecological and environmental impacts of N-(1-ethylpropyl)-2,5-dimethylbenzamide. Finally, there is a need for more research on the long-term effects of N-(1-ethylpropyl)-2,5-dimethylbenzamide exposure on human health.
Synthesemethoden
N-(1-ethylpropyl)-2,5-dimethylbenzamide is synthesized through a multi-step process that involves the reaction of 3-methylbenzoyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The resulting product is then further purified through a series of distillations and crystallizations. The final product is a colorless to yellowish liquid with a characteristic odor.
Wissenschaftliche Forschungsanwendungen
N-(1-ethylpropyl)-2,5-dimethylbenzamide has been extensively studied for its effectiveness as an insect repellent. It has been shown to be highly effective in repelling a wide range of insects, including mosquitoes, ticks, and flies. N-(1-ethylpropyl)-2,5-dimethylbenzamide is also known for its long-lasting effects, with a single application providing protection for up to several hours.
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-5-12(6-2)15-14(16)13-9-10(3)7-8-11(13)4/h7-9,12H,5-6H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUHXYQISJNNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=C(C=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5311196.png)

![4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5311205.png)
![ethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate](/img/structure/B5311228.png)
![4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311232.png)
![methyl 5-methyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5311242.png)
![6-hydroxy-2-[2-(3-iodo-4-methoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5311249.png)
![ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5311253.png)
![N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5311271.png)
![(4R)-4-(4-{[(3-methoxybenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5311277.png)
![2-{[4-(1H-benzimidazol-2-yl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5311283.png)
![2-({[(4-chlorophenyl)thio]acetyl}amino)-N,N-diethylbenzamide](/img/structure/B5311286.png)
![N-(3-methoxypropyl)-2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5311295.png)
![3-{2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-1-isoindolinone](/img/structure/B5311301.png)